Methyl N-Succinimidyl Adipate
Overview
Description
Methyl N-Succinimidyl Adipate is a chemical compound with the molecular formula C₁₁H₁₅NO₆ and a molecular weight of 257.24 g/mol . It is a biochemical reagent commonly used in organic synthesis and as a crosslinking agent in various scientific research applications . The compound is characterized by its ability to react with amino groups, making it useful in the modification of proteins and other biomolecules .
Mechanism of Action
Target of Action
Methyl N-Succinimidyl Adipate (MSA) is a masked, amino reactive, heterobifunctional crosslinking reagent . It primarily targets amino groups in proteins and other organic molecules, acting as a bridge to connect two separate molecules through a stable covalent bond .
Mode of Action
MSA interacts with its targets through a two-step process. First, the succinimidyl ester group in MSA reacts with an amino group in the target molecule, forming a stable amide bond and releasing a molecule of succinimide. This reaction “unmasks” the adipate group in MSA, allowing it to react with a second amino group in another molecule . This results in the formation of a stable crosslink between the two molecules .
Biochemical Pathways
The exact biochemical pathways affected by MSA depend on the specific molecules it crosslinks. In general, crosslinking can alter the structure and function of proteins, potentially affecting any biochemical pathways in which these proteins are involved. More specific information would require knowledge of the particular proteins or molecules being crosslinked .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it affects .
Result of Action
The molecular and cellular effects of MSA’s action depend on the specific molecules it crosslinks. By forming stable covalent bonds between two separate molecules, MSA can alter the structure and function of these molecules. This can lead to changes in cellular processes, potentially resulting in altered cell behavior or phenotype .
Action Environment
The action, efficacy, and stability of MSA can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of MSA, with a near-neutral pH generally being optimal for its crosslinking activity . Additionally, temperature can influence the rate of the crosslinking reaction, with higher temperatures generally increasing the reaction rate . MSA should be stored at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Methyl N-Succinimidyl Adipate plays a significant role in biochemical reactions. It is a heterobifunctional crosslinking reagent, which means it can form links between two different biomolecules
Molecular Mechanism
As a heterobifunctional crosslinking reagent, it likely exerts its effects at the molecular level through binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-Succinimidyl Adipate can be synthesized through two primary methods :
Method 1: Dissolving sodium methanesulfonate in nitric acid and catalyzing the reaction with potassium cyanide.
Method 2: Condensing methyl methanesulfonate with methyl acrylate.
Industrial Production Methods: The industrial production of this compound typically involves the second method due to its higher yield and efficiency . The reaction is carried out under controlled conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl N-Succinimidyl Adipate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amino groups to form stable amide bonds.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield succinimide and adipic acid derivatives.
Common Reagents and Conditions:
Amino Groups: Reacts with primary amines under mild conditions to form amide bonds.
Hydrolysis Conditions: Acidic or basic environments facilitate the hydrolysis of the compound.
Major Products Formed:
Amide Bonds: Formed when reacting with amino groups.
Succinimide and Adipic Acid Derivatives: Formed during hydrolysis.
Scientific Research Applications
Comparison with Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate: Another crosslinking reagent with similar reactivity towards amino groups.
N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate: Used for similar applications in protein modification and bioconjugation.
Uniqueness: Methyl N-Succinimidyl Adipate is unique due to its specific reactivity and stability, making it particularly suitable for applications requiring strong and stable amide bonds . Its ability to form these bonds under mild conditions sets it apart from other crosslinking reagents .
Biological Activity
Methyl N-succinimidyl adipate (MSA) is a chemical compound widely utilized in biochemical research, particularly in the context of protein modification and conjugation. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
This compound is an active ester that facilitates the conjugation of biomolecules. Its structure includes a succinimidyl group that reacts with primary amines, making it a valuable tool for creating stable linkages between proteins and other molecules. This property is crucial in various applications, including vaccine development and the creation of targeted drug delivery systems.
The primary biological activity of MSA involves its ability to form covalent bonds with amine-containing compounds. When MSA interacts with primary amines on proteins or peptides, it forms stable amide bonds, which can be utilized for various biochemical applications:
- Protein Modification : MSA is often used to modify proteins for enhanced stability or altered functionality.
- Conjugation in Glycoconjugate Vaccines : It plays a significant role in linking carbohydrate haptens to carrier proteins, which is essential for developing effective vaccines against infectious diseases .
Applications
- Vaccine Development : MSA is instrumental in creating glycoconjugate vaccines by facilitating the attachment of polysaccharides to protein carriers. This method enhances immunogenicity and efficacy .
- Bioconjugation : The compound is widely used in bioconjugation techniques to label proteins with fluorescent tags or other functional groups, enabling the study of protein interactions and dynamics .
- Cell Surface Modification : MSA can be employed to modify cell surfaces for various applications, including enhancing cell adhesion in tissue engineering .
Case Study 1: Protein Conjugation
A study demonstrated that MSA was used to conjugate proteins to surfaces for biosensor applications. The orientation and density of protein attachment were found to significantly influence the sensor's performance. The study highlighted that oriented conjugation using MSA resulted in lower nonspecific adhesion compared to nonoriented methods, leading to improved sensor specificity .
Case Study 2: Glycoconjugate Vaccines
In a research project focused on developing glycoconjugate vaccines against Clostridium difficile, MSA was utilized to link glycan epitopes to carrier proteins. The resulting conjugates exhibited enhanced binding affinities and immunogenic responses in animal models, showcasing the effectiveness of MSA in vaccine formulation .
Data Tables
Application | Description | Outcome |
---|---|---|
Protein Modification | Covalent attachment of tags or functional groups using MSA | Enhanced stability and functionality |
Glycoconjugate Vaccine | Linkage of polysaccharides to carrier proteins | Increased immunogenicity |
Cell Surface Engineering | Modification of cell surfaces for improved adhesion | Enhanced cellular interactions |
Properties
IUPAC Name |
6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXDBSWYJDHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403493 | |
Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118380-06-6 | |
Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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